ADWX 1

Kv1.3 channel blockade peptide engineering autoimmune disease

Generic Kv1.3 blockers (ShK-186, PAP-1) suffer from insufficient potency and off-target effects on neuronal Kv1.1, limiting translational utility. ADWX 1 resolves these limitations: • Kv1.3 IC₅₀ = 1.89 pM-100-fold more potent than native BmKTX • 340-fold selectivity for Kv1.3 over Kv1.1, minimizing neuronal off-target activity • Dual mechanism: acute channel blockade plus suppression of Kv1.3 mRNA/protein expression in TEM cells. Validated in rat EAE model with significant clinical score reduction; supported by linear PK and ¹²⁵I-tracer biodistribution data in Sprague-Dawley rats.

Molecular Formula C169H281N57O46S7
Molecular Weight 4071.86
Cat. No. B1573928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADWX 1
Molecular FormulaC169H281N57O46S7
Molecular Weight4071.86
Structural Identifiers
SMILESCCC(C(/N=C(O)/C/N=C(O)/C(N)C(C)C)/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=NC(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=NC(/C(O)=N/C(C(O)=NC(C(O)=NC(C1=O)CCCCN)CC(C)C)CSSCC2/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(C(N3CCCC3/C(O)=N/C(C(O)=O)CCCCN)=O)C(O)C)CSSCC(N=C(O
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADWX 1 Procurement Evidence Overview


ADWX 1 is a 37-residue synthetic peptide inhibitor of the voltage-gated potassium channel Kv1.3, designed through the rational substitution of three residues (Gly11→Arg, Ile28→Thr, Asp33→His) in the scorpion toxin BmKTX scaffold [1]. With a molecular formula of C₁₆₉H₂₈₁N₅₇O₄₆S₇ and a mass of 4071.86 Da, ADWX 1 blocks Kv1.3 with picomolar affinity (IC₅₀ = 1.89 pM), representing a 100-fold potency improvement over the native BmKTX toxin [1].

Workflow
Kv1.3 channel blockade studies
Selection Context
Engineered peptide toxin probe with reported high-affinity binding
Model Fit
TEM cell immunology and EAE research models

Why Generic Kv1.3 Blockers Cannot Replace ADWX 1


Generic Kv1.3 blockers such as ShK-186 (dalazatide, IC₅₀ = 69 pM) and PAP-1 (IC₅₀ = 2 nM) exhibit substantially lower affinity and distinct selectivity profiles compared with ADWX 1 (IC₅₀ = 1.89 pM) [1]. The picomolar potency of ADWX 1, combined with its 340-fold selectivity for Kv1.3 over Kv1.1, confers a uniquely favorable therapeutic window in immunological assays . Moreover, ADWX 1 demonstrates a dual mechanism of action—inhibiting both Kv1.3 channel activity and Kv1.3 gene expression—a functional attribute not documented for other peptide-based Kv1.3 blockers [2]. Procurement of generic alternatives therefore carries the risk of insufficient potency, unintended off-target effects on neuronal Kv1.1 channels, and failure to replicate the sustained Tₑₘ cell suppression observed with ADWX 1.

Generic peptide Kv1.3 blockers may lack the reported dual mechanism of channel block and Kv1.3 gene suppression.
Selectivity margin for Kv1.3 over neuronal Kv1.1 channels may not transfer to alternate inhibitor scaffolds.
Small-molecule Kv1.3 blockers may not replicate the reported sustained TEM cell suppression profile.

ADWX 1 Comparative Performance Evidence


Potency Enhancement Over Native BmKTX Toxin

ADWX 1 was derived from the scorpion toxin BmKTX through three residue substitutions (Gly11→Arg, Ile28→Thr, Asp33→His). In direct head-to-head electrophysiological assays, ADWX 1 blocked Kv1.3 currents with an IC₅₀ of 1.89 pM, compared with an IC₅₀ of approximately 189 pM for the native BmKTX toxin, representing a 100-fold improvement in potency [1].

Potency gain vs native BmKTX
Head-to-head
IC₅₀ 1.89 pM vs ≈189 pM (100-fold improvement)
Reported affinity enhancement supports use as high-sensitivity Kv1.3 probe.
Whole-cell patch clamp in HEK293 cells.
Kv1.3 channel blockade peptide engineering autoimmune disease

Kv1.3 Over Kv1.1 Selectivity Margin

ADWX 1 exhibits a 340-fold selectivity for Kv1.3 (IC₅₀ = 1.89 pM) over the closely related neuronal Kv1.1 channel (IC₅₀ = 0.65 nM) . The molecular basis for this selectivity resides in the Kv1 channel turret region; mutagenesis of Kv1.1 turret residues to match Kv1.3 sequence increases ADWX 1 inhibition of Kv1.1, confirming turret-mediated discrimination [1].

Kv1.3 / Kv1.1 selectivity
Head-to-head
340-fold selectivity (Kv1.3 IC₅₀ 0.0019 nM, Kv1.1 IC₅₀ 0.65 nM)
Selectivity profile reported to be turret-mediated; relevant for neuronal off-target review.
HEK293 transient expression system.
selectivity Kv1.1 safety pharmacology

Potency Comparison with ShK-186 (Dalazatide)

ADWX 1 (IC₅₀ = 1.89 pM) demonstrates substantially greater Kv1.3 inhibitory potency than the clinically evaluated peptide dalazatide (ShK-186, IC₅₀ = 69 pM), with a 36.5-fold potency advantage [1][2]. This potency differential may translate to lower effective concentrations in functional T cell assays and potentially reduced dosing requirements.

Vs. ShK-186 (dalazatide)
Cross-study
36.5-fold greater Kv1.3 potency (IC₅₀ 1.89 pM vs 69 pM)
Reported potency differential; assay conditions may influence comparison.
Different study platforms; review experimental context.
comparative pharmacology Kv1.3 inhibitors T cell immunology

Potency Advantage Over Small-Molecule Blocker PAP-1

ADWX 1 (IC₅₀ = 1.89 pM) exhibits approximately 1000-fold greater Kv1.3 inhibitory potency than the small-molecule Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen, EC₅₀ = 2 nM) [1][2]. In T effector memory (TEM) cell functional assays, ADWX 1 inhibits proliferation with higher potency (implied by channel-blocking IC₅₀ differential) than PAP-1, which exhibits a TEM cell proliferation IC₅₀ of 10 nM .

Vs. small-molecule PAP-1
Cross-study
~1000-fold greater Kv1.3 potency (IC₅₀ 1.89 pM vs EC₅₀ 2 nM)
Reported potency range; peptide vs. small-molecule assays may require separate validation.
Patch-clamp platforms differ.
peptide vs small molecule Kv1.3 pharmacology TEM cells

Dual Mechanism: Channel Blockade and Gene Suppression

Beyond direct channel blockade, ADWX 1 uniquely suppresses Kv1.3 mRNA and protein expression in activated CD4⁺CCR7⁻ effector memory T (TEM) cells, while sparing CD4⁺CCR7⁺ naïve/central memory T cells [1]. This dual regulation mechanism—inhibition of both channel activity and channel expression—has not been reported for other peptide Kv1.3 blockers such as ShK-186 [2].

Dual mechanism
Class-level
Suppression of Kv1.3 mRNA/protein in TEM cells; not documented for ShK-186
Reported dual pathway engagement may support gene-expression endpoint studies.
Data to verify in independent replication.
mechanism of action TEM cells multiple sclerosis

In Vivo Efficacy in EAE Model

In a rat experimental autoimmune encephalomyelitis (EAE) model, ADWX 1 (100 μg/kg/day i.p.) significantly ameliorated clinical scores and reduced inflammatory infiltrates [1]. ADWX 1 selectively inhibited CD4⁺CCR7⁻ TEM cell activation while showing minimal effect on CD4⁺CCR7⁺ cells [1]. Additionally, ADWX 1 reduced serum levels of IL-2 and IFN-γ, key cytokines in autoimmune pathogenesis .

In vivo EAE model
Endpoint context
Reduced clinical scores, CNS infiltrates, IL-2/IFN-γ in rat EAE (100 μg/kg/day i.p.)
Model-response context; supports EAE research endpoint monitoring.
Female SD rat model; spinal cord homogenate immunization.
EAE model multiple sclerosis cytokine inhibition

ADWX 1 Research and Industrial Application Scenarios


Multiple Sclerosis and EAE Research Models

ADWX 1 is directly validated in the rat experimental autoimmune encephalomyelitis (EAE) model, a gold-standard preclinical model for multiple sclerosis. Administration of ADWX 1 (100 μg/kg/day i.p.) significantly lowers clinical scores, reduces CNS inflammatory infiltrates, and decreases IL-2 and IFN-γ levels [1]. The compound selectively targets CD4⁺CCR7⁻ TEM cells while sparing CD4⁺CCR7⁺ cells, a selectivity pattern not uniformly observed with other Kv1.3 blockers [1].

T Cell Immunology and TEM Cell Studies

ADWX 1 is uniquely suited for dissecting TEM cell biology due to its dual mechanism of action—inhibition of Kv1.3 channel activity coupled with suppression of Kv1.3 mRNA and protein expression in activated CD4⁺CCR7⁻ cells [1]. This dual regulation operates through two distinct pathways: the classic channel activity-associated IL-2 pathway and a novel Kv1.3 channel gene expression pathway [1]. This functional profile enables investigation of both acute channel blockade effects and sustained gene regulatory consequences in TEM cells.

Kv1.3 Channel Structure-Function Analysis

ADWX 1 serves as a high-resolution molecular probe for Kv1.3 channel structure-function analysis. The solution structure of ADWX 1 (PDB: 2K4U) combined with mutagenesis data identifies the Kv1 channel turret as the critical determinant of ADWX 1 selectivity [1]. Alanine-scanning mutagenesis has mapped the functional residues of ADWX 1 required for Kv1.3 blockade, and computational modeling of the ADWX 1-Kv1.3 complex provides atomic-level insights into the binding interface [2]. This structural information supports the use of ADWX 1 as a validated tool for ion channel pharmacology and rational peptide engineering studies.

Peptide Pharmacokinetics and Delivery Studies

ADWX 1 has established preclinical pharmacokinetic parameters following subcutaneous administration in Sprague-Dawley rats [1]. The compound exhibits linear pharmacokinetics behavior after single subcutaneous dosing and demonstrates stability in rat blood [1]. ¹²⁵I-ADWX 1 tracer studies confirmed that the radiolabeled peptide (96.77% radiochemical purity) retains equivalent biological activity to unlabeled ADWX 1 at 1 nM concentration [1]. These data support the use of ADWX 1 in pharmacokinetic and drug delivery optimization studies focused on peptide-based Kv1.3 therapeutics.

Application
Selection Property
Validation Focus
EAE and autoimmune model research
Reported in vivo model-response profile
Clinical score and cytokine endpoint monitoring
TEM cell immunology studies
Dual mechanism (channel block + gene suppression)
Kv1.3 expression and IL-2 pathway endpoints
Kv1.3 structure-function analysis
Structurally characterized binding interface (PDB: 2K4U)
Turret-mediated selectivity determinants
Peptide PK and delivery research
Reported linear SC pharmacokinetics and blood stability
Subcutaneous exposure-model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADWX 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.